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Compound of Interest

Compound Name: Lenalidomide hydrochloride

Cat. No.: B1139468 Get Quote

An In-depth Technical Guide to Lenalidomide
Hydrochloride
This guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and key experimental data related to lenalidomide hydrochloride. It is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties
Lenalidomide is a synthetic derivative of thalidomide, characterized by an amino group at the

4th position of the phthaloyl ring.[1] It is a racemic mixture of S(-) and R(+) enantiomers.[2] The

hydrochloride salt form enhances its solubility, particularly in acidic aqueous solutions.[3]

Table 1: Physicochemical Properties of Lenalidomide and its Hydrochloride Salt
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Property Value Source

Lenalidomide Base

IUPAC Name

3-(4-amino-1-oxo-1,3-dihydro-

2H-isoindol-2-yl)piperidine-2,6-

dione

[2]

Molecular Formula C₁₃H₁₃N₃O₃ [4]

Molecular Weight 259.26 g/mol [4]

Melting Point 265-268 °C

Solubility

Soluble in DMSO (≥52 mg/ml),

methanol, and buffered

aqueous solutions. Solubility in

less acidic buffers is lower

(0.4-0.5 mg/mL).

[5]

Lenalidomide Hydrochloride

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-

2-yl)piperidine-2,6-

dione;hydrochloride

[6]

Molecular Formula C₁₃H₁₄ClN₃O₃ [6]

Molecular Weight 295.72 g/mol [6]

CAS Number 1243329-97-6 [6]

Mechanism of Action
Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-

tumor activity, immunomodulation, and anti-angiogenesis.[2][7] Its primary mechanism involves

acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3

ubiquitin ligase complex (CRL4^CRBN).[2][8]

Upon binding to CRBN, lenalidomide induces the recruitment and subsequent ubiquitination

and proteasomal degradation of specific neosubstrate proteins, most notably the Ikaros family
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zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][2][8] These factors are crucial for

the survival of malignant B-cells.[2] The degradation of IKZF1 and IKZF3 leads to a cascade of

downstream effects:

Anti-Myeloma Effects: The depletion of IKZF1/3 results in the downregulation of interferon

regulatory factor 4 (IRF4), a key survival factor for multiple myeloma cells, ultimately leading

to apoptosis.[8]

Immunomodulatory Effects: The degradation of IKZF1/3 in T-cells leads to increased

production of Interleukin-2 (IL-2).[8] This, in turn, stimulates the proliferation and activation of

T-cells and Natural Killer (NK) cells, enhancing their cytotoxic capabilities and promoting

antibody-dependent cellular cytotoxicity (ADCC).[2][9] Lenalidomide can also act as a T-cell

co-stimulator by phosphorylating CD28, independent of the CRBN pathway.[8]

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as

TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory

cytokine IL-10.[1][2]
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Caption: Core mechanism of Lenalidomide via the CRL4-CRBN E3 ligase complex.
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Caption: Downstream signaling effects of Lenalidomide in different cell types.

Experimental Protocols
A common synthetic route involves a two-step process: the formation of a nitro-intermediate

followed by catalytic hydrogenation.[10][11][12]

Protocol:

Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.

Charge a reaction vessel with N,N-dimethylformamide (DMF).

Add methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione

hydrochloride to the DMF.[10][11]
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Add an acid-binding agent, such as triethylamine or sodium acetate, slowly to the reaction

mixture at 25-30°C under a nitrogen atmosphere.[10][13]

Stir the mixture for several hours (e.g., 18-21 hours) at a controlled temperature (e.g., 50-

55°C).[10][13]

Upon completion, add water to precipitate the product.[10]

Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.[10]

Step 2: Synthesis of Lenalidomide (Catalytic Hydrogenation).

Suspend the nitro-intermediate from Step 1 in a suitable solvent system, such as a mixture

of DMF and water or methanol.[11][12]

Add a palladium on carbon (10% Pd/C) catalyst to the suspension.[11][12]

Place the reaction mixture in a hydrogenation kettle under hydrogen gas pressure (e.g.,

30-50 psi).[10][13]

Heat the mixture (e.g., 80°C) and stir until the reaction is complete, monitored by the

cessation of hydrogen uptake.[11]

Filter the reaction mixture while hot through a celite bed to remove the catalyst.[13]

Concentrate the filtrate and add water to precipitate the final product.[11]

Filter, wash with a solvent like methanol, and dry the solid under vacuum to obtain

lenalidomide.[11]
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Caption: Experimental workflow for the two-step synthesis of Lenalidomide.
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RP-HPLC is a standard method for determining the purity and quantifying lenalidomide in bulk

samples and pharmaceutical formulations.[14]

Methodology:

Chromatographic System: Shimadzu LC-2010 HT or equivalent.[14]

Column: C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[14][15]

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common

composition is Phosphate buffer (pH 2.5-3.5) and Acetonitrile in a ratio of 55:45 or 90:10

(v/v).[14][15]

Flow Rate: 1.0 mL/min.[14][15]

Column Temperature: Maintained at 25-30°C.[14][15]

Detection: UV-Visible spectrophotometer at 210 nm or 242 nm.[14][15]

Injection Volume: 10-20 µL.[15]

Sample Preparation: Accurately weigh and dissolve the lenalidomide sample in a suitable

diluent (e.g., a mixture of the mobile phase components) to a known concentration.

Analysis: The retention time for lenalidomide is typically short, often around 2.5 minutes

under optimized conditions.[14] The method is validated for linearity, accuracy, precision, and

robustness according to ICH guidelines.[14]

The anti-proliferative effects of lenalidomide on cancer cell lines are commonly assessed using

cell viability assays.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

Cell Culture: Culture multiple myeloma (e.g., MM1.S, H929) or myelodysplastic syndrome

(e.g., MDS-L) cell lines in appropriate culture medium and conditions.[16]

Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to

adhere overnight.
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Drug Treatment: Treat the cells with a range of concentrations of lenalidomide (and vehicle

control, e.g., DMSO).[16]

Incubation: Incubate the treated cells for a specified period (e.g., 10-12 days).[16]

Assay Procedure:

Remove the plates from the incubator and allow them to equilibrate to room temperature.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. This

reagent lyses the cells and generates a luminescent signal proportional to the amount of

ATP present, which is an indicator of metabolically active (viable) cells.

Mix the contents to induce cell lysis.

Incubate at room temperature to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Analysis: Express cell viability as the percentage of the luminescence signal relative to the

vehicle-treated control cells. Plot the data to generate dose-response curves and calculate

IC₅₀ values.[16]

Quantitative Data
Lenalidomide is rapidly absorbed after oral administration, with minimal metabolism, and is

primarily excreted unchanged in the urine.[17][18] Renal function is a critical factor influencing

its clearance.[18][19]

Table 2: Pharmacokinetic Parameters of Lenalidomide in Adults
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Parameter Value Conditions/Notes Source

Absorption

Bioavailability (Oral) >90% (fasting)

Food reduces AUC by

20% and Cmax by

50%.

[18]

Time to Peak (Tmax) 0.5 - 6 hours
Healthy subjects and

patients.
[17][20]

Distribution

Apparent Volume of

Distribution (Vd/F)
68.8 L

Population PK model

in patients with B-cell

malignancies.

[21]

Metabolism

Metabolism Minimal

Includes chiral

inversion and minor

hydroxylation.

[18]

Elimination

Apparent Clearance

(CL/F)
12 L/h

Population PK model

in patients with B-cell

malignancies.

[21]

Elimination Half-life

(t½)
3 - 4 hours

Healthy subjects and

patients with normal

renal function.

[17][18]

Excretion

~82% excreted

unchanged in urine

within 24h.

Primary route of

elimination.
[18]

Effect of Renal

Impairment (CrCl < 30

mL/min)

~22% reduction in

clearance.

Dose adjustments are

recommended for

CrCl < 50 mL/min.

[19][21]

CrCl: Creatinine Clearance; AUC: Area Under the Curve; Cmax: Maximum Concentration.
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Lenalidomide, typically in combination with dexamethasone, has demonstrated significant

efficacy in treating multiple myeloma (MM), both in newly diagnosed and relapsed/refractory

settings.[22][23][24]

Table 3: Efficacy of Lenalidomide-Containing Regimens in Multiple Myeloma
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Patient
Population

Treatment
Regimen

Outcome Result Source

Relapsed or

Refractory MM

Lenalidomide +

Dexamethasone

vs. Placebo +

Dexamethasone

Overall

Response (OR)

Rate

60.6% vs. 21.9%

(RR: 2.76, P <

0.00001)

[22]

Complete

Response (CR)

Rate

15.0% vs. 2.0%

(RR: 8.61, P =

0.01)

[22]

Median

Progression-Free

Survival (PFS)

11.1 months vs.

4.6 months (P <

0.001)

[23]

Median Overall

Survival (OS)

38.0 months vs.

31.6 months (P =

0.045)

[23]

Newly

Diagnosed MM

(Transplant

Ineligible)

Lenalidomide +

Dexamethasone

vs. Melphalan,

Prednisone,

Thalidomide

(MPT)

Median

Progression-Free

Survival (PFS)

25.5 months vs.

21.2 months

(HR: 0.72, P <

0.001)

[24]

Median Overall

Survival (OS)

58.9 months vs.

48.5 months

(HR: 0.75)

[24]

Post-Autologous

Stem Cell

Transplant

(ASCT)

Maintenance

Lenalidomide vs.

Placebo

3-Year

Progression-Free

Survival (PFS)

65.2% vs. 45.5%

(RR: 1.43, P <

0.00001)

[22]

RR: Risk Ratio; HR: Hazard Ratio.
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This technical guide provides core information on lenalidomide hydrochloride, summarizing

its chemical properties, complex mechanism of action, relevant experimental protocols, and key

quantitative data from pharmacokinetic and clinical studies. This information serves as a

foundational resource for professionals engaged in cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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